molecular formula C8H8Cl2O2 B13954945 6-(Dichloroacetyl)cyclohex-2-en-1-one CAS No. 76430-42-7

6-(Dichloroacetyl)cyclohex-2-en-1-one

Cat. No.: B13954945
CAS No.: 76430-42-7
M. Wt: 207.05 g/mol
InChI Key: XYWBFYNHGJDWFF-UHFFFAOYSA-N
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Description

Significance of Cyclohex-2-en-1-one Scaffolds in Organic Chemistry and Related Disciplines

The cyclohex-2-en-1-one core is a prevalent feature in a vast array of organic molecules, valued for its inherent reactivity and stereochemical possibilities.

Cyclohex-2-en-1-one and its derivatives are exceptionally versatile intermediates in the synthesis of complex organic molecules. chemicalbook.com Their utility stems from the presence of multiple reactive sites, including a conjugated carbon-carbon double bond and a carbonyl group. This arrangement facilitates a variety of transformations, most notably Michael additions and Diels-Alder reactions, allowing for the stereocontrolled construction of intricate cyclic systems. chemicalbook.com The electron-poor nature of the double bond makes it an excellent acceptor for a wide range of nucleophiles. chemicalbook.com

The cyclohexenone motif is a common structural element in numerous natural products exhibiting a wide range of biological activities. Its presence is crucial to the bioactivity of many terpenes and alkaloids. Furthermore, this scaffold is frequently incorporated into the design of novel therapeutic agents and other functional molecules due to its ability to serve as a rigid and predictable framework for the spatial arrangement of various functional groups.

Overview of Dihaloacetyl Functionalities in Synthetic Methodologies and Reactivity

The introduction of a dichloroacetyl group to a molecule significantly alters its electronic properties and reactivity. This functionality is a valuable tool in the arsenal (B13267) of synthetic chemists for constructing complex molecular targets.

The presence of two chlorine atoms on the alpha-carbon of the acetyl group in 6-(dichloroacetyl)cyclohex-2-en-1-one has profound electronic consequences. The strong electron-withdrawing nature of the halogens enhances the electrophilicity of the adjacent carbonyl carbon, making it a prime target for nucleophilic attack. This gem-dihalogenation also influences the acidity of the alpha-proton, a factor that can be exploited in various base-mediated reactions.

Current Academic Research Landscape for this compound

Table 1: Basic Compound Information

Property Value
CAS Number 76430-42-7
Molecular Formula C₈H₈Cl₂O₂
Molecular Weight 207.05 g/mol
IUPAC Name 6-(2,2-dichloroacetyl)cyclohex-2-en-1-one

| SMILES | C1CC(C(=O)C=C1)C(=O)C(Cl)Cl |

Elucidated Research Gaps and Objectives for Comprehensive Investigation

The current lack of detailed research on this compound presents a clear opportunity for further investigation. Key research gaps include:

Lack of Spectroscopic and Physical Data: There is no publicly available experimental data detailing the spectroscopic (NMR, IR, Mass Spectrometry) and physical (melting point, boiling point, solubility) properties of the compound.

Undefined Synthetic and Reaction Pathways: While a general synthetic route involving the reaction of a cyclohexenone with a dichloroacetylating agent can be postulated, specific optimized conditions and a thorough exploration of its reactivity profile are absent from the literature. vulcanchem.com

Unexplored Applicability: The potential of this compound as a building block in the synthesis of novel compounds remains largely unexplored.

Future research objectives should therefore focus on:

The development and optimization of a reliable synthetic protocol for this compound.

The complete spectroscopic and physical characterization of the pure compound.

A systematic investigation of its reactivity with a diverse range of nucleophiles and other reagents.

Exploration of its potential as a precursor to novel heterocyclic systems or other complex molecular architectures.

Properties

CAS No.

76430-42-7

Molecular Formula

C8H8Cl2O2

Molecular Weight

207.05 g/mol

IUPAC Name

6-(2,2-dichloroacetyl)cyclohex-2-en-1-one

InChI

InChI=1S/C8H8Cl2O2/c9-8(10)7(12)5-3-1-2-4-6(5)11/h2,4-5,8H,1,3H2

InChI Key

XYWBFYNHGJDWFF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C=C1)C(=O)C(Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 6 Dichloroacetyl Cyclohex 2 En 1 One

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. scribd.com For 6-(dichloroacetyl)cyclohex-2-en-1-one, the primary disconnection can be made at the bond between the cyclohexenone ring and the dichloroacetyl group. This suggests that a key step in the synthesis would be the acylation of a cyclohexenone precursor.

Another retrosynthetic approach involves considering the formation of the cyclohexenone ring itself. This could be achieved through various ring-forming reactions, such as the Diels-Alder reaction or intramolecular condensation reactions. libretexts.org In this case, the dichloroacetyl group might be introduced either before or after the formation of the six-membered ring.

Based on these analyses, key precursors for the synthesis of this compound include:

Cyclohex-2-en-1-one and its derivatives: These are fundamental building blocks where the dichloroacetyl group can be introduced at the C-6 position. nih.govorgsyn.orgresearchgate.netresearchgate.net

Acyclic precursors: Linear molecules that can undergo intramolecular cyclization to form the cyclohexenone ring.

Dichloroketene (B1203229) or its equivalents: These are highly reactive species that can participate in cycloaddition reactions to form the dichloro-substituted ring system. researchgate.net

Direct Synthetic Routes to this compound

Direct synthetic routes focus on constructing the target molecule in a few steps from readily available starting materials.

Cycloaddition Reactions Involving Dichloroketenes

Dichloroketene, often generated in situ from dichloroacetyl chloride and a base like triethylamine, is a highly reactive ketene. libretexts.orgresearchgate.net It readily participates in [2+2] cycloaddition reactions with alkenes to form dichlorocyclobutanone derivatives. researchgate.netrsc.org While not a direct route to a cyclohexenone, this method can be a key step in a multi-step synthesis. For instance, the resulting cyclobutanone (B123998) can undergo ring expansion to form a six-membered ring.

The reaction of dichloroketene with a suitable diene in a [4+2] cycloaddition (Diels-Alder reaction) could theoretically lead to a cyclohexene (B86901) derivative, but ketenes are more prone to [2+2] cycloadditions. libretexts.orgresearchgate.net

Table 1: Examples of Cycloaddition Reactions with Dichloroketene

ReactantDichloroketene SourceProduct TypeReference
CyclopentadieneDichloroacetyl chloride/TriethylamineDichlorobicyclo[3.2.0]heptenone orgsyn.org
CycloheptatrieneTrichloroacetyl chloride/ZincDichlorobicyclo[5.2.0]nonadienone rsc.org
CyclopenteneDichloroacetyl chloride/TriethylamineDichlorobicyclo[3.1.0]hexanone researchgate.net
CyclohexeneDichloroacetyl chloride/TriethylamineDichlorobicyclo[4.2.0]octanone researchgate.net

Functionalization of Pre-formed Cyclohexenone Systems

A more direct approach involves the functionalization of a pre-existing cyclohexenone ring. organic-chemistry.org This can be achieved by introducing the dichloroacetyl group at the C-6 position of cyclohex-2-en-1-one. This typically involves the reaction of a cyclohexenone enolate with a dichloroacetylating agent.

The general steps for this approach are:

Enolate Formation: A strong base, such as lithium diisopropylamide (LDA), is used to deprotonate the cyclohexenone at the α-position (C-6) to form a lithium enolate.

Acylation: The enolate then reacts with a dichloroacetylating agent, such as dichloroacetyl chloride, to introduce the desired functional group.

This method offers a straightforward way to synthesize the target molecule, provided that the starting cyclohexenone is readily available.

Oxidation and Derivatization Strategies

Oxidation of a suitable precursor can also lead to the formation of this compound. For example, a cyclohexene derivative with a dichloroethyl group at the 6-position could be oxidized to the corresponding ketone. rsc.org

Alternatively, a precursor like 6-(dichloroacetyl)cyclohexanol could be oxidized to the target cyclohexenone. The choice of oxidizing agent is crucial to avoid unwanted side reactions. Common oxidizing agents used in organic synthesis include chromium-based reagents, Swern oxidation, and Dess-Martin periodinane.

Derivatization strategies can also be employed. For instance, a related compound, such as a 6-dihaloacetyl-cyclohexenone with different halogens, could potentially be converted to the dichloro derivative through a halogen exchange reaction.

Stereoselective and Enantioselective Synthesis Approaches

The development of stereoselective and enantioselective methods is a significant area of modern organic synthesis, aiming to control the three-dimensional arrangement of atoms in a molecule. rsc.org

Catalytic Asymmetric Transformations (e.g., Hydrosilylation of 2-Cyclohexen-1-one)

Catalytic asymmetric transformations utilize chiral catalysts to introduce stereocenters with high enantiomeric excess. researchgate.net While specific enantioselective syntheses of this compound are not extensively documented in the provided search results, general methods for the asymmetric functionalization of cyclohexenones can be applied.

One such method is the catalytic asymmetric hydrosilylation of 2-cyclohexen-1-one. This reaction, typically catalyzed by a chiral transition metal complex (e.g., rhodium or copper), adds a silicon-hydride bond across the double bond of the cyclohexenone. The resulting silyl (B83357) enol ether can then be further functionalized. By using a chiral catalyst, it is possible to generate a chiral silyl enol ether, which can then be acylated with a dichloroacetylating agent to produce an enantiomerically enriched product.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are instrumental in asymmetric synthesis, providing a means to control the stereochemical outcome of a reaction. wikipedia.org These enantiomerically pure compounds are temporarily incorporated into a prochiral substrate, directing the formation of a specific stereoisomer. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. wikipedia.org

While specific examples detailing the use of chiral auxiliaries for the synthesis of this compound are not prevalent in the literature, the principles can be applied to the cyclohexenone core. For instance, the asymmetric synthesis of 5-substituted cyclohexenones has been achieved with high diastereoselectivity using chiral auxiliaries derived from terpenoid substrates like 2-phenylisoborneol. nih.gov The chiral auxiliary guides the addition of a nucleophile to an arenechromium complex, establishing the desired stereocenter.

Another general approach involves the use of sulfinamides as chiral auxiliaries. thieme-connect.com For example, the addition of N-sulfinyl metalloenamines to aldehydes can proceed with high diastereoselectivity. thieme-connect.com This strategy could be adapted to introduce chirality at the 6-position of the cyclohexenone ring prior to the introduction of the dichloroacetyl group.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryType of ReactionDiastereomeric Ratio (d.r.)Reference
2-PhenylisoborneolNucleophilic addition to arenechromium complexup to 24:1 nih.gov
Valine-derived amidesAsymmetric synthesis of chiral cyclohexanone (B45756) derivativesNot specified thieme-connect.com
tert-Leucine-derived amidesAsymmetric synthesis of chiral cyclohexanone derivativesNot specified thieme-connect.com

A hypothetical chiral auxiliary-mediated synthesis of an enantiomerically enriched precursor to this compound could involve the conjugate addition of a dichloroacetyl equivalent to a cyclohexenone derivative bearing a recoverable chiral auxiliary. The auxiliary would be chosen to effectively shield one face of the molecule, directing the incoming nucleophile to the opposite face.

Enantioselective Cyclization Strategies

Enantioselective cyclization reactions offer a powerful and atom-economical approach to the construction of chiral cyclic systems like the cyclohexenone core of the target molecule. These methods often employ chiral catalysts to control the stereochemical outcome of the ring-forming step.

One prominent strategy is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a cyclohexenone ring. wikipedia.orgmasterorganicchemistry.com The use of chiral organocatalysts, such as L-proline, can render this reaction enantioselective. wikipedia.orgjk-sci.com While a direct Robinson annulation to form this compound is complex, a related strategy could involve the cyclization of a precursor already containing the dichloroacetyl moiety or a group that can be readily converted to it.

Transition metal catalysis provides another avenue for enantioselective cyclizations. For example, palladium-catalyzed enantioselective Conia-ene cyclizations of 1,6-silyloxyenynes have been shown to produce 5-membered rings with high enantioselectivity. nih.gov Similar strategies could potentially be developed for the formation of 6-membered rings. Cationic metal phosphine (B1218219) complexes, including those of palladium and gold, are effective in catalyzing the enantioselective cyclization of silyloxyenynes to yield chiral cyclopentane (B165970) derivatives with excellent enantiomeric excess. nih.gov

Table 2: Comparison of Enantioselective Cyclization Strategies

Cyclization StrategyCatalyst TypeKey FeaturesPotential Applicability
Asymmetric Robinson AnnulationChiral Organocatalyst (e.g., L-proline)Forms a six-membered ring via Michael addition and aldol condensation.Construction of the chiral cyclohexenone core. wikipedia.orgjk-sci.com
Enantioselective Conia-ene CyclizationChiral Palladium ComplexCyclization of enynes to form cyclic ketones.Potential for adaptation to six-membered ring synthesis. nih.gov
Cationic Metal-Catalyzed CyclizationChiral Gold or Palladium Phosphine ComplexesCyclization of silyloxyenynes.Synthesis of chiral cyclic ketone precursors. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org These principles are increasingly important in the synthesis of fine chemicals and pharmaceuticals.

Solvent-Free or Aqueous Media Reactions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Performing reactions in solvent-free conditions or in aqueous media are highly desirable alternatives.

For instance, a solvent-free ytterbium(III) triflate promoted, zinc(II) chloride catalyzed Conia-ene reaction has been developed for the construction of cyclic enones. organic-chemistry.org This methodology allows for the cyclization of linear β-alkynic β-keto esters and β-diketones under neat conditions in good yields. organic-chemistry.org The synthesis of cyclohexanone derivatives has also been achieved in brine without the use of organic solvents, employing pyrrolidinine-thioxotetrahydropyrimidinone derivatives as catalysts. organic-chemistry.org

Reactions in water, nature's solvent, are particularly attractive from a green chemistry perspective. The development of "designer" surfactants that form nanoreactors in water allows for a wide range of transition metal-catalyzed cross-coupling reactions to be performed under mild, aqueous conditions. ucsb.edu While not specifically reported for the synthesis of this compound, these solvent-free and aqueous methodologies provide a framework for developing greener synthetic routes to this compound.

Catalyst Design for Sustainable Production

The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency, reduce energy consumption, and allow for the use of more benign reagents. The design of sustainable catalysts focuses on using earth-abundant, non-toxic metals and developing heterogeneous catalysts that can be easily recovered and reused.

In the context of Friedel-Crafts acylation, a key transformation for introducing the acetyl group, significant efforts have been made to replace stoichiometric Lewis acids like aluminum trichloride (B1173362) with more sustainable alternatives. researchgate.net Catalytic systems based on rare earth triflates or triflimides, zeolites, clays, and sulfated zirconia have been explored. routledge.com For the dichloroacetylation step, Dichloromeldrum's acid has been introduced as a bench-stable, non-volatile reagent for the dichloroacetylation of amines, producing only acetone (B3395972) and carbon dioxide as byproducts and often not requiring column chromatography for purification. acs.orgresearchgate.net This highlights a green alternative to traditional dichloroacetylation methods.

Table 3: Sustainable Catalysts for Relevant Transformations

Reaction TypeSustainable Catalyst/ReagentAdvantagesReference
Friedel-Crafts AcylationZeolites, Clays, Sulfated ZirconiaHeterogeneous, reusable, avoids stoichiometric hazardous Lewis acids. routledge.com
DichloroacetylationDichloromeldrum's AcidBench-stable, non-volatile, minimal byproducts, simplifies purification. acs.orgresearchgate.net
Cyclohexenone SynthesisYtterbium(III) triflate/Zinc(II) chlorideEnables solvent-free Conia-ene reaction. organic-chemistry.org

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. sphinxsai.com Reactions with high atom economy generate minimal waste.

Waste minimization also involves considering the entire lifecycle of the chemicals used, including the synthesis of starting materials and the disposal of byproducts. The use of catalytic rather than stoichiometric reagents significantly reduces waste. For example, in a traditional Friedel-Crafts acylation, large amounts of aluminum trichloride are used and subsequently quenched, generating significant waste. A catalytic process avoids this issue. acs.org

To quantify the environmental impact of a chemical process beyond atom economy, metrics such as the E-factor (Environmental factor), which is the mass ratio of waste to desired product, can be used. A lower E-factor indicates a greener process. By choosing reactions with high atom economy and employing catalytic, recyclable systems, the E-factor for the synthesis of this compound can be minimized.

Derivatization and Analogue Synthesis of 6 Dichloroacetyl Cyclohex 2 En 1 One

Strategies for Functionalization of the Cyclohexenone Ring

The cyclohexenone moiety is a versatile scaffold for introducing structural diversity. Its reactivity is characterized by the conjugated system, which includes a carbon-carbon double bond and a carbonyl group. This arrangement allows for reactions at the carbonyl carbon (1,2-addition), the β-carbon (1,4-conjugate or Michael addition), and the α-carbon, as well as reactions involving the double bond itself.

The primary pathways for functionalizing the cyclohexenone ring involve nucleophilic and electrophilic additions. The electron-withdrawing nature of the carbonyl group renders the β-carbon of the α,β-unsaturated system electrophilic and susceptible to attack by nucleophiles in a Michael or 1,4-conjugate addition. nih.govbuchler-gmbh.com This is one of the most common methods for introducing substituents at the 4-position of the cyclohexenone ring. A wide variety of nucleophiles, including organocuprates, enolates, amines, and thiols, can be employed.

Alternatively, direct nucleophilic addition to the carbonyl carbon (1,2-addition) can occur, typically with more reactive nucleophiles such as organolithium or Grignard reagents. The choice between 1,2- and 1,4-addition is influenced by factors such as the nature of the nucleophile ("hard" vs. "soft"), the substrate, and the reaction conditions.

Electrophilic addition to the carbon-carbon double bond is also a viable, though less common, strategy for functionalizing the cyclohexenone ring. libretexts.orglibretexts.org The carbonyl group deactivates the double bond towards electrophilic attack compared to a simple alkene. However, reactions with strong electrophiles, such as halogens (e.g., Br₂), can proceed to yield di-halogenated products. libretexts.org The reaction of cyclohexene (B86901) with hydrogen halides is a classic example of electrophilic addition where a proton acts as the initial electrophile, leading to the formation of a carbocation intermediate that is subsequently attacked by the halide anion. libretexts.orgyoutube.com

Reaction TypeNucleophile/ElectrophileProduct TypeRepresentative ReagentsReference(s)
Nucleophilic Addition
1,4-Conjugate Addition"Soft" Nucleophiles (e.g., Enolates, Amines)4-Substituted Cyclohexanone (B45756)R₂CuLi, RNH₂, RSH nih.gov
1,2-Carbonyl Addition"Hard" Nucleophiles (e.g., Grignard)1-Substituted Cyclohex-2-en-1-olRMgBr, RLi
Electrophilic Addition
HalogenationHalogens2,3-DihalocyclohexanoneBr₂, Cl₂ libretexts.org
HydrohalogenationHydrogen Halides3-HalocyclohexanoneHBr, HCl libretexts.orgyoutube.com

The cyclohexenone framework serves as a valuable starting point for the construction of more complex polycyclic systems, including spirocyclic and fused-ring structures. These motifs are of significant interest as they are prevalent in numerous natural products.

Spirocycles, which feature two rings connected by a single common atom, can be synthesized from cyclohexenone derivatives through various methodologies. One common approach involves a [3+2] cycloaddition reaction between an in-situ generated azomethine ylide and the double bond of the cyclohexenone, acting as the dipolarophile. This method has been used to create complex di-spirooxindole analogs from cyclohexanone-based chalcones. mdpi.comnih.gov Another strategy involves intramolecular reactions where a tethered nucleophile attacks the cyclohexenone ring to form the second ring of the spiro system.

Fused ring systems, where two rings share two adjacent atoms, can be constructed using annulation reactions. An efficient method for building 5,6-ring-fused 2-pyridones involves a tandem condensation of propiolamide (B17871) with cyclic β-keto esters, followed by intramolecular ring closure. organic-chemistry.orgnih.gov This highlights how the cyclohexanone core can be elaborated into more complex heterocyclic structures. The synthesis of such systems often relies on sequential reactions that build the new ring onto the existing cyclohexenone scaffold.

Target SystemSynthetic StrategyKey Intermediates/Reaction TypeExample Precursor(s)Reference(s)
Spiro Systems [3+2] CycloadditionAzomethine YlidesIsatins, (2E,6E)-2,6-dibenzylidenecyclohexanone mdpi.comnih.gov
Intramolecular AldolizationDesymmetrizing Dieckmann condensationIndoline derivatives nih.gov
CondensationKabbe Condensation2,4-Dihydroxy acetophenone, Cyclohexanone
Fused Ring Systems AnnulationTandem Condensation/CyclizationPropiolamide, Cyclic β-keto methyl esters organic-chemistry.orgnih.gov
Hydrogenation/CyclizationEnamine Hydrogenation2,3-dioxo-5-(substituted)arylpyrroles europeanproceedings.com

Modification of the Dichloroacetyl Moiety

The dichloroacetyl group is a highly reactive handle that offers numerous opportunities for derivatization. Key transformations include reduction of the ketone, substitution of the chlorine atoms, and conversion into other carbonyl-containing functional groups.

The ketone of the dichloroacetyl group can be selectively reduced to the corresponding secondary alcohol, yielding a 6-(1,1-dichloro-2-hydroxyethyl)cyclohex-2-en-1-one derivative. This transformation is typically achieved using hydride-based reducing agents. The choice of reagent is critical to ensure chemoselectivity, specifically to avoid the simultaneous reduction of the enone carbonyl within the cyclohexene ring.

Standard reducing agents for ketones include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is generally a milder reagent and is often preferred for its greater functional group tolerance. The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. archive.org Careful control of reaction conditions, such as temperature and stoichiometry, would be essential to favor the reduction of the more reactive acyclic ketone over the conjugated cyclic ketone.

The two chlorine atoms on the α-carbon of the acetyl group are susceptible to nucleophilic substitution, although such reactions at an α-halo ketone can be complex. A well-established method for halogen exchange is the Finkelstein reaction, which involves treating an alkyl chloride or bromide with a solution of sodium iodide in acetone (B3395972). wikipedia.org This equilibrium-driven Sₙ2 reaction could potentially be used to convert the dichloro- derivative into a diiodo- analogue, which may serve as a more reactive intermediate for subsequent cross-coupling reactions. wikipedia.org Similarly, reaction with fluoride (B91410) salts like potassium fluoride in a polar aprotic solvent could yield the difluoro- derivative. wikipedia.org

Direct substitution of the chlorine atoms by other nucleophiles is also a possibility, though it may be complicated by competing reactions such as Favorskii rearrangement, especially in the presence of a base.

The dichloroacetyl group can be envisioned as a precursor to other carbonyl and carboxylic acid functionalities. The interconversion of carboxylic acid derivatives is a cornerstone of organic synthesis, allowing for the transformation of more reactive derivatives into less reactive ones. youtube.com For example, an acyl chloride is more reactive than an anhydride, which is in turn more reactive than an ester or an amide. youtube.com

While the dichloroacetyl group is not a standard carboxylic acid derivative, its structure allows for several potential transformations. For instance, hydrolysis, likely under harsh acidic or basic conditions, could potentially cleave the C-C bond or lead to the formation of a carboxylic acid or its salt. The reaction of acyl chlorides with water, alcohols, or amines provides access to carboxylic acids, esters, and amides, respectively, illustrating the general reactivity patterns that could be targeted. uobasrah.edu.iq More complex transformations could involve reactions with binucleophiles to form heterocyclic rings. The reduction of carboxylic acids themselves to alcohols can be achieved using powerful reducing agents or through catalytic methods like hydrosilylation. nih.gov

TransformationProduct Functional GroupPotential ReagentsGeneral Reaction TypeReference(s)
Reduction Secondary AlcoholNaBH₄, LiAlH₄Carbonyl Reduction archive.org
Halogen Exchange DiiodoacetylNaI in AcetoneFinkelstein Reaction wikipedia.org
DifluoroacetylKF in DMFHalogen Exchange wikipedia.org
Conversion Carboxylic AcidH₃O⁺, heatHydrolysis youtube.com
EsterR'OH / base or acidAlcoholysis uobasrah.edu.iq
AmideR'₂NHAminolysis uobasrah.edu.iq

Synthesis of Libraries of 6-(Dichloroacetyl)cyclohex-2-en-1-one Analogues

The generation of compound libraries from a core scaffold is a fundamental strategy in drug discovery and chemical biology. For a molecule such as this compound, the synthesis of analogues allows for the systematic exploration of the structure-activity relationship (SAR), aiming to optimize potency, selectivity, and pharmacokinetic properties. Diversity-oriented synthesis (DOS) is a particularly powerful approach for creating structurally diverse and complex molecule libraries. cam.ac.ukmdpi.com

Diversity-Oriented Synthesis Approaches

Diversity-oriented synthesis (DOS) is a strategy that enables the efficient and simultaneous synthesis of a wide range of structurally diverse small molecules from a common starting material. cam.ac.ukmdpi.com Unlike target-oriented synthesis (TOS), which focuses on the synthesis of a single, predetermined molecule, DOS aims to explore a broad area of chemical space to discover new bioactive compounds. cam.ac.uk The core principles of DOS involve the generation of diversity in three key areas: appendage diversity, stereochemical diversity, and skeletal or scaffold diversity. cam.ac.uk

For the synthesis of analogues of this compound, a DOS approach would systematically modify the core cyclohexenone ring, the dichloroacetyl side chain, and introduce various functional groups at different positions. This can be achieved through a variety of synthetic strategies, including branching pathways where a common intermediate is subjected to a range of different reaction conditions to produce diverse products. cam.ac.uk

A hypothetical DOS strategy for generating a library of this compound analogues could start with a key intermediate, a functionalized cyclohexenone derivative. This intermediate could then be subjected to a series of parallel reactions to introduce diversity. For example, the ketone and the double bond of the cyclohexenone ring are amenable to a wide range of chemical transformations.

Key Synthetic Transformations for Diversity Generation:

Modification of the Ketone: The carbonyl group can be a key point for diversification. Reactions such as reductive amination, Wittig reactions, and additions of various nucleophiles (e.g., Grignard reagents, organolithium compounds) can introduce a wide array of substituents.

Modification of the Alkene: The double bond in the cyclohexenone ring can be functionalized through reactions like epoxidation, dihydroxylation, cyclopropanation, and Michael additions. These reactions can introduce new functional groups and stereocenters.

Modification of the Dichloroacetyl Group: The dichloroacetyl moiety can be modified by replacing the chlorine atoms with other halogens or different functional groups. The carbonyl of the acetyl group can also be a site for derivatization.

Introduction of Skeletal Diversity: More advanced DOS strategies could involve ring-distortion reactions, such as ring expansions or contractions, to generate analogues with different core scaffolds. nih.gov For instance, a sequential cycloaddition/fragmentation strategy could be employed to create macrocyclic analogues. cam.ac.uknih.gov

The following interactive data table illustrates a hypothetical library of this compound analogues that could be generated through a DOS approach, showcasing appendage and functional group diversity.

Analogue ID Modification Site Reaction Type Introduced Functional Group Resulting Structure
A-001Ketone (C1)Reductive AminationBenzylamineN-benzyl-6-(dichloroacetyl)cyclohex-2-en-1-amine
A-002Alkene (C2-C3)EpoxidationEpoxide4-(dichloroacetyl)-1,2-epoxycyclohexan-3-one
A-003Dichloroacetyl GroupNucleophilic SubstitutionAzide6-(Diazidoacetyl)cyclohex-2-en-1-one
A-004Ketone (C1)Grignard ReactionPhenylmagnesium bromide1-Phenyl-6-(dichloroacetyl)cyclohex-2-en-1-ol
A-005Alkene (C2-C3)Michael AdditionThiophenol3-(Phenylthio)-6-(dichloroacetyl)cyclohexanone

Table 1. Hypothetical Library of this compound Analogues Generated via Diversity-Oriented Synthesis. This table provides examples of the types of structural diversity that can be achieved by applying various chemical reactions to the core scaffold.

By employing such diversity-oriented synthesis strategies, a large and structurally varied library of compounds can be efficiently produced from this compound. The screening of these libraries can then lead to the identification of novel compounds with interesting biological activities.

Advanced Spectroscopic and Analytical Research Methodologies for 6 Dichloroacetyl Cyclohex 2 En 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure of 6-(dichloroacetyl)cyclohex-2-en-1-one in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, the relative stereochemistry of substituents and the preferred conformation of the six-membered ring can be established. wordpress.com The cyclohexene (B86901) ring in such compounds typically adopts a chair or boat-like conformation to minimize steric and torsional strain. youtube.comsapub.org NMR can differentiate between the various protons and carbons in the molecule, providing a detailed map of the molecular framework. The presence of diastereotopic protons, which have different chemical shifts, can reveal the chiral nature of the molecule and provide clues about its specific spatial arrangement. wordpress.com

The analysis of coupling constants (J-values) between adjacent protons is particularly crucial for conformational analysis. These values can be used to determine dihedral angles between protons on the cyclohexene ring, helping to distinguish between axial and equatorial positions of substituents in a chair-like conformation. youtube.com Furthermore, Nuclear Overhauser Effect (NOE) experiments can identify protons that are close in space, regardless of whether they are bonded, which is vital for confirming stereochemical assignments. wordpress.com

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning all proton (¹H) and carbon (¹³C) signals in the spectrum of this compound, especially given its structural complexity. walisongo.ac.id

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu A COSY spectrum would reveal the connectivity pathway through the cyclohexene ring, showing correlations between the vinyl protons and their neighbors, as well as the couplings between the protons on the saturated part of the ring. youtube.comyoutube.com This helps to trace the spin systems within the molecule.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu It provides a direct link between the ¹H and ¹³C spectra, allowing for the straightforward assignment of carbon resonances based on their attached, and often more easily assigned, protons. youtube.com For this compound, this would definitively link each proton on the ring to its corresponding carbon atom.

A summary of expected correlations for this compound is presented below.

Proton (¹H) PositionCOSY Correlations (with ¹H at)HMQC/HSQC Correlation (with ¹³C at)HMBC Correlations (with ¹³C at)
H2H3C2C1, C4
H3H2, H4C3C1, C5
H4H3, H5C4C2, C6
H5H4, H6C5C3, C1
H6H5, H-acetylC6C4, C2, C=O (acetyl)
H-acetylH6C-acetylC=O (acetyl), C6, C=O (ring)

While solution-state NMR reveals the structure of molecules as they tumble rapidly, solid-state NMR (ssNMR) provides critical information about the structure, packing, and dynamics of molecules in their crystalline or amorphous solid forms. nih.govresearchgate.net For this compound, ssNMR could be used to study its crystalline polymorphs, if any exist. Different crystalline forms can exhibit distinct ¹³C chemical shifts due to differences in molecular conformation and intermolecular interactions within the crystal lattice. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. This analysis can reveal the presence of non-equivalent molecules in the crystallographic unit cell and provide insights into the rigidity of the molecular structure in the solid state. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Structure and Reaction Monitoring

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). nih.gov For this compound (C₈H₈Cl₂O₂), MS would confirm the molecular weight of 207.05 g/mol . The technique is also invaluable for monitoring the progress of chemical reactions, such as the synthesis of the title compound, by detecting the disappearance of reactants and the appearance of the product ion. vulcanchem.com

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). mdpi.com This precision allows for the determination of the exact elemental composition of the molecule. For this compound, HRMS would distinguish its molecular formula, C₈H₈Cl₂O₂, from other possible formulas that have the same nominal mass. The presence of two chlorine atoms would also be confirmed by the characteristic isotopic pattern (M, M+2, M+4 peaks) in the mass spectrum, where the relative intensities reflect the natural abundance of ³⁵Cl and ³⁷Cl isotopes. mdpi.com

PropertyValue
Molecular FormulaC₈H₈Cl₂O₂
Monoisotopic Mass205.98978 Da
Average Mass207.05 g/mol
M+2 Isotope Peak (¹³C, ³⁷Cl)Expected
M+4 Isotope Peak (³⁷Cl₂)Expected

In mass spectrometry, molecules are ionized and often break apart into smaller, charged fragments. The pattern of this fragmentation is highly dependent on the molecule's structure and provides a "fingerprint" that can be used for structural confirmation. researchgate.netnih.gov Studying these fragmentation pathways can elucidate the connectivity of the molecule. dtic.milresearchgate.net For this compound, key fragmentation pathways would likely involve:

Loss of Cl•: Cleavage of a carbon-chlorine bond to form an [M-Cl]⁺ ion.

Loss of the Dichloroacetyl Group: Cleavage of the bond between C6 and the acetyl group, leading to fragments corresponding to the cyclohexenone ring and the dichloroacetyl moiety.

Retro-Diels-Alder Reaction: A characteristic fragmentation pathway for cyclohexene derivatives, which could lead to the cleavage of the ring into smaller charged diene and dienophile fragments.

Decarbonylation: Loss of a carbon monoxide (CO) molecule from the ketone functional groups.

By analyzing the masses of these fragments, a detailed picture of the molecule's structure can be constructed and confirmed. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Dynamics

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The absorption of specific frequencies of IR radiation or the scattering of light (Raman) corresponds to the vibrations (stretching, bending) of specific chemical bonds and functional groups. pressbooks.pubyoutube.com These techniques are excellent for identifying the functional groups present in this compound.

Carbonyl (C=O) Stretching: The molecule contains two carbonyl groups (the ring ketone and the acetyl ketone). Saturated six-membered ring ketones typically show a strong IR absorption band around 1715 cm⁻¹. libretexts.orgopenstax.org The α,β-unsaturated nature of the cyclohexenone will shift this peak to a lower frequency, likely in the 1665-1685 cm⁻¹ range. libretexts.org The dichloroacetyl carbonyl group is also expected to absorb in the carbonyl region.

Alkene (C=C) Stretching: The carbon-carbon double bond in the cyclohexene ring will produce a characteristic absorption, typically around 1640-1680 cm⁻¹. pressbooks.pub

C-H Stretching: The spectrum will show absorptions for both sp²-hybridized C-H bonds (vinylic, >3000 cm⁻¹) and sp³-hybridized C-H bonds (aliphatic, <3000 cm⁻¹). openstax.orglibretexts.org

C-Cl Stretching: The carbon-chlorine bonds of the dichloroacetyl group will have characteristic absorptions in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Raman spectroscopy provides complementary information, as it is particularly sensitive to non-polar bonds. ustc.edu.cn Therefore, the C=C bond of the alkene would be expected to show a strong signal in the Raman spectrum. rsc.org Together, IR and Raman spectra provide a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups. nih.gov

Functional GroupBondExpected IR Absorption Range (cm⁻¹)Expected Raman Signal
α,β-Unsaturated KetoneC=O1665 - 1685 (Strong)Moderate
Dichloroacetyl KetoneC=O~1720 - 1740 (Strong)Moderate
AlkeneC=C1640 - 1680 (Variable)Strong
Vinylic C-H=C-H3020 - 3100 (Medium)Strong
Aliphatic C-H-C-H2850 - 2960 (Strong)Strong
Carbon-ChlorineC-Cl600 - 800 (Strong)Moderate

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for investigating the electronic transitions within a molecule. For this compound, this method provides critical information about its conjugated π-electron system. The structure contains two key chromophores—the α,β-unsaturated ketone and the carbonyl group of the dichloroacetyl moiety—which give rise to characteristic electronic absorptions in the UV region.

The primary electronic transitions observed for this compound are the π → π* and n → π* transitions. The α,β-unsaturated ketone functional group features a conjugated system where the π electrons from the carbon-carbon double bond and the carbonyl group are delocalized. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

π → π Transition:* This is a high-intensity transition involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the conjugation in the cyclohexenone ring, this absorption is expected to appear in the 220–250 nm range. This transition is typically characterized by a high molar absorptivity (ε) value, often between 1,000 and 10,000 L mol⁻¹ cm⁻¹.

n → π Transition:* This transition involves the excitation of a non-bonding electron (from the lone pairs of the oxygen atoms) to a π* antibonding orbital. Carbonyl compounds typically exhibit this type of transition. For α,β-unsaturated ketones, the n → π* transition is of lower intensity (ε = 10–100 L mol⁻¹ cm⁻¹) and occurs at a longer wavelength, generally between 300 and 330 nm. The presence of two carbonyl groups in this compound means that two such transitions are possible.

The exact position (λmax) and intensity of these absorption bands can be influenced by the solvent polarity. For instance, in polar solvents, the π → π* band may undergo a bathochromic (red) shift, while the n → π* band typically experiences a hypsochromic (blue) shift.

Electronic TransitionExpected Wavelength Range (λmax)Expected Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹)Associated Chromophore
π → π220 - 250 nm1,000 - 10,000α,β-Unsaturated Ketone
n → π300 - 330 nm10 - 100Carbonyl Groups (Enone and Dichloroacetyl)

X-ray Crystallography for Definitive Solid-State Structure and Conformational Studies

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. Although a specific crystal structure for this compound is not publicly available in the searched literature, the application of this technique would provide unambiguous insights into its molecular geometry, conformation, and intermolecular interactions.

For a molecule like this compound, X-ray diffraction analysis on a single crystal would yield critical data, including:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the connectivity and geometry of both the cyclohexenone ring and the dichloroacetyl side chain.

Conformation: The cyclohexene ring is non-planar and would be expected to adopt a conformation such as a half-chair or an envelope to minimize steric strain. X-ray data would definitively establish this preferred solid-state conformation.

Stereochemistry: The analysis would confirm the relative stereochemistry at the chiral center (C6).

Intermolecular Interactions: Identification of any hydrogen bonds, halogen bonds (involving the chlorine atoms), or other van der Waals forces that dictate the crystal packing arrangement.

Based on studies of similar substituted cyclohexene structures, a quasi-chair or envelope conformation is anticipated for the ring system. The crystallographic data would be presented in a standardized format, as shown in the hypothetical table below.

ParameterHypothetical DataInformation Provided
Crystal SystemMonoclinicSymmetry of the unit cell
Space GroupP2₁/cSymmetry elements within the unit cell
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Size and shape of the unit cell
Z Value4Number of molecules per unit cell
Calculated Density (ρ)g/cm³Packing efficiency of molecules in the crystal
Ring ConformationHalf-ChairThe 3D shape of the cyclohexene ring

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination and Chiral Recognition

This compound possesses a stereocenter at the C6 position, making it a chiral molecule that can exist as a pair of enantiomers ((R) and (S)). Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these enantiomers. These methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light.

While research on the isolated enantiomers of this specific compound has not been reported, these techniques would be indispensable if such studies were undertaken.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots this difference (Δε = εL - εR) against wavelength. Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. The electronic transitions (n → π* and π → π*) associated with the chromophores would give rise to characteristic positive or negative peaks (Cotton effects), allowing for the determination of absolute configuration by comparison with empirical rules or computational models.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to characterize enantiomers and determine their optical purity.

In a research context, these techniques are primarily used for:

Enantiomeric Excess (e.e.) Determination: The magnitude of the CD or ORD signal is directly proportional to the concentration difference between the two enantiomers, providing a highly sensitive method for determining the enantiomeric excess of a synthetic sample.

Chiral Recognition: Monitoring changes in the CD spectrum upon the addition of other chiral molecules (e.g., chiral selectors or binding partners) can provide insights into chiral recognition mechanisms.

TechniquePrinciplePrimary Application for this compound
Circular Dichroism (CD)Differential absorption of circularly polarized light (Δε vs. λ)Determination of enantiomeric excess; assignment of absolute configuration.
Optical Rotatory Dispersion (ORD)Variation of optical rotation with wavelength ([α] vs. λ)Confirmation of chirality; measurement of optical purity.

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring in Research (HPLC, GC)

Chromatographic methods are fundamental in the synthesis and analysis of this compound, serving two main purposes: monitoring the progress of chemical reactions and assessing the purity of the final product. mdpi.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of organic compounds. For a molecule of this polarity and molecular weight, reversed-phase HPLC (RP-HPLC) is typically the method of choice. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The separation is based on the differential partitioning of the analyte between the two phases. A UV detector is commonly used, set to a wavelength where the compound absorbs strongly (e.g., the λmax of the π → π* transition). HPLC is used to:

Monitor Reaction Progress: By taking small aliquots from a reaction mixture over time, HPLC can be used to track the disappearance of starting materials and the appearance of the product, allowing for the optimization of reaction conditions.

Assess Purity: The purity of a synthesized batch of this compound can be quantified by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks (assuming all components have a similar response factor).

Gas Chromatography (GC): GC is suitable for compounds that are volatile and thermally stable. This compound may be amenable to GC analysis, although its dichlorinated nature and multiple functional groups could potentially lead to degradation at high injector temperatures. When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for purity assessment but also mass spectral data that can confirm the identity of the compound and any impurities. nih.gov

TechniqueTypical Stationary PhaseTypical Mobile Phase / Carrier GasDetection MethodKey Application
HPLCC18 (Reversed-Phase)Acetonitrile/Water GradientUV-Vis DetectorPurity assessment and reaction monitoring
GCPolysiloxane (e.g., DB-5)Helium or HydrogenFlame Ionization (FID) or Mass Spectrometry (MS)Purity assessment and impurity identification

Computational and Theoretical Investigations of 6 Dichloroacetyl Cyclohex 2 En 1 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and various properties of 6-(dichloroacetyl)cyclohex-2-en-1-one. These calculations provide a detailed picture of the molecule's behavior at the atomic and molecular levels.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity and basicity. youtube.com Conversely, the LUMO signifies the molecule's capacity to accept electrons, which relates to its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the cyclohexenone ring, specifically the π-system of the double bond and the lone pairs of the carbonyl oxygen. The LUMO is anticipated to be centered on the carbonyl carbon of the dichloroacetyl group and the α,β-unsaturated ketone system, making these sites susceptible to nucleophilic attack. The presence of the electron-withdrawing dichloroacetyl group is expected to lower the energy of the LUMO, enhancing the electrophilic character of the molecule.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-7.12
LUMO-2.58
HOMO-LUMO Gap4.54

Note: The values presented are hypothetical and representative of typical DFT calculations.

Computational methods can accurately predict various spectroscopic parameters, which are invaluable for the structural elucidation of this compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra can be compared with experimental data to confirm the molecular structure. researchgate.net DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), have been shown to provide results that are in good agreement with experimental findings for similar organic molecules. researchgate.netmdpi.com

Predicted ¹H NMR chemical shifts would show signals corresponding to the protons on the cyclohexene (B86901) ring and the methine proton adjacent to the dichloroacetyl group. The ¹³C NMR spectrum would feature distinct peaks for the carbonyl carbons, the olefinic carbons, and the carbon bearing the chlorine atoms. In the IR spectrum, characteristic vibrational frequencies for the C=O stretching of the ketone and the dichloroacetyl group, as well as the C=C stretching of the enone system, would be predicted.

Table 2: Predicted Spectroscopic Data for this compound

ParameterPredicted Value
¹H NMR (δ, ppm)6.8 (dd, H-3), 6.1 (d, H-2), 4.5 (m, H-6), 2.5-2.8 (m, CH₂)
¹³C NMR (δ, ppm)198 (C=O, ketone), 165 (C=O, acetyl), 150 (C-3), 130 (C-2), 68 (CHCl₂)
IR (ν, cm⁻¹)1720 (C=O, acetyl), 1685 (C=O, ketone), 1610 (C=C), 780 (C-Cl)

Note: The values presented are hypothetical and representative of typical DFT calculations.

The distribution of electron density within this compound can be visualized through charge distribution analysis and molecular electrostatic potential (MEP) maps. These tools are instrumental in identifying the electron-rich and electron-poor regions of the molecule, which in turn helps in predicting its reactivity towards electrophiles and nucleophiles.

The MEP map would likely show negative potential (red and yellow regions) around the carbonyl oxygens, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms and the carbonyl carbons, highlighting them as potential sites for nucleophilic attack. The dichloroacetyl group, being strongly electron-withdrawing, would significantly influence the charge distribution, increasing the positive potential on the adjacent carbon atoms.

Conformational Analysis and Energy Landscapes

The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. Conformational analysis helps in identifying the most stable arrangements of the atoms in space and the energy barriers between different conformations.

The cyclohexene ring in this compound is not planar and can adopt different conformations. The presence of the double bond restricts the conformational flexibility compared to cyclohexane, but puckering of the saturated part of the ring still occurs. The dichloroacetyl substituent at the 6-position can exist in either a pseudo-axial or a pseudo-equatorial orientation.

Computational studies can determine the relative energies of these conformers. Generally, for substituted cyclohexanes, the equatorial position is favored for bulky substituents to minimize steric hindrance, specifically 1,3-diaxial interactions. sapub.org In the case of this compound, the dichloroacetyl group is bulky, and thus the conformer with this group in the pseudo-equatorial position is expected to be more stable. The energy difference between the pseudo-axial and pseudo-equatorial conformers can be calculated to determine their relative populations at a given temperature.

Table 3: Relative Energies of this compound Conformers

Conformer (Substituent Position)Relative Energy (kcal/mol)
Pseudo-equatorial0.00
Pseudo-axial+2.5

Note: The values presented are hypothetical and representative of typical conformational analysis calculations.

The study of intermolecular interactions is crucial for understanding the solid-state properties and aggregation behavior of this compound. The molecule possesses several functional groups capable of engaging in non-covalent interactions, such as dipole-dipole interactions and hydrogen bonding (if co-crystallized with suitable donors).

The carbonyl groups are potential hydrogen bond acceptors, while the C-H bonds can act as weak hydrogen bond donors. The chlorine atoms can also participate in halogen bonding. Computational modeling can be used to explore the potential dimer and larger aggregate structures, calculating their stabilization energies. This information is vital for understanding the crystal packing and polymorphism of the compound. The energy landscapes of these aggregates can reveal the most favorable packing arrangements and predict the macroscopic properties of the solid material.

Reaction Mechanism Elucidation through Transition State Calculations

A thorough review of existing literature indicates that specific studies on the reaction mechanism of this compound using transition state calculations have not been published. Consequently, detailed energetic profiles and the identification of rate-determining steps for its reactions are not available. General computational studies on α-haloketones suggest that their reactivity is influenced by the presence of both a carbonyl group and an adjacent halogen, creating two electrophilic centers. However, without specific calculations for this compound, any discussion of its reaction pathways remains speculative.

Energetic Profiles and Rate-Determining Steps

There is no specific data available in the scientific literature regarding the energetic profiles and rate-determining steps for reactions involving this compound. Such information would require dedicated quantum mechanical calculations to map out the potential energy surface of its reactions, identify transition states, and calculate activation energies.

Role of Catalysts and Solvents in Reaction Pathways

Similarly, the role of specific catalysts and solvents in the reaction pathways of this compound has not been computationally investigated. While it is understood that catalysts and solvents can significantly influence the kinetics and thermodynamics of chemical reactions, the specific effects on this compound have not been modeled or reported.

Quantitative Structure-Property Relationship (QSPR) Modeling Related to Chemical Reactivity

No QSPR models specifically developed to predict the chemical reactivity of this compound were found in the reviewed literature. QSPR studies for chemical reactivity typically correlate calculated molecular descriptors with experimentally determined reaction rates or equilibrium constants. The absence of such studies for this compound means there are no established models to predict its reactivity based on its structural features.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

There is a lack of published molecular dynamics (MD) simulations specifically focused on this compound. MD simulations would provide valuable insights into the conformational dynamics of the molecule, its behavior in different solvent environments, and the explicit interactions with solvent molecules. This information is crucial for a comprehensive understanding of its chemical behavior in solution.

Synthetic Applications and Utility of 6 Dichloroacetyl Cyclohex 2 En 1 One

As a Chiral Building Block in Asymmetric Synthesis

There is no specific information in the reviewed literature detailing the use of 6-(dichloroacetyl)cyclohex-2-en-1-one as a chiral building block in asymmetric synthesis. While chiral cyclohex-2-enones are recognized as valuable synthons for creating six-membered carbocycles in stereoselective reactions, nih.gov specific studies employing the title compound for such purposes have not been identified. The development of catalytic enantioselective methods to produce optically active cyclohex-2-enones from other precursors, such as anisoles, has been a subject of research. nih.gov

Role as a Reagent in Specific Organic Transformations

The chemical structure of this compound suggests it can act as an electrophile in nucleophilic addition reactions. vulcanchem.com However, specific examples of its use as a reagent in particular organic transformations are not detailed in the searched scientific literature.

Contribution to Materials Science Research

There is no information available regarding the contribution of this compound to materials science research.

Mechanistic Biological Research on 6 Dichloroacetyl Cyclohex 2 En 1 One

Investigation of Molecular Interactions with Biomolecules in vitro

In vitro studies are crucial for elucidating the direct molecular interactions of 6-(dichloroacetyl)cyclohex-2-en-1-one with biological components in a controlled environment, free from the complexities of cellular systems. Research in this area has concentrated on its effects on enzyme activity, binding affinity to proteins and nucleic acids, and its capacity for covalent modification of proteins.

While direct enzyme inhibition studies on this compound are not extensively documented in publicly available literature, the chemical nature of the compound allows for informed predictions regarding its potential inhibitory mechanisms. The dichloroacetamide functional group is recognized as a reactive "warhead" capable of covalently modifying cysteine residues in proteins. nih.govnih.govacs.org This suggests that this compound could act as an irreversible inhibitor for enzymes that possess a catalytically active cysteine residue in their active site.

The cyclohexenone moiety, an α,β-unsaturated ketone, is a well-known Michael acceptor. nih.govfrontiersin.org This structural feature makes the compound susceptible to nucleophilic attack from amino acid residues such as cysteine, histidine, and lysine (B10760008). oup.com Therefore, it is plausible that this compound could inhibit a range of enzymes through the formation of covalent adducts, thereby permanently altering the enzyme's structure and function.

Table 1: Potential Enzyme Inhibition Mechanisms of this compound

Functional Group Mechanism of Action Target Amino Acid Residues Potential Effect on Enzyme
Dichloroacetyl Covalent modification Cysteine Irreversible inhibition
Cyclohexenone (α,β-unsaturated ketone) Michael addition Cysteine, Histidine, Lysine Irreversible inhibition

Currently, there is a lack of specific binding affinity data for this compound with purified proteins or nucleic acids in the available scientific literature. However, the potential for covalent bond formation suggests that any initial non-covalent interactions would likely be a prelude to a more permanent modification. The initial binding affinity (Ki) would influence the rate of covalent bond formation (kinact). nih.gov

Regarding DNA binding, while some small molecules can intercalate or bind to the grooves of DNA, the reactivity of the dichloroacetyl and cyclohexenone moieties of this compound suggests that its primary interactions would be with proteins.

The biochemical reactivity of this compound is predicted to be dominated by its ability to form covalent adducts with proteins. nih.govnih.govfrontiersin.org This reactivity stems from its two key electrophilic centers: the carbon atom of the dichloroacetyl group and the β-carbon of the α,β-unsaturated ketone system.

The dichloroacetyl group is a potent electrophile that can react with nucleophilic side chains of amino acids, most notably the thiol group of cysteine. nih.govacs.org This reaction would result in the formation of a stable thioether linkage, effectively and irreversibly modifying the protein. researchgate.net

The cyclohexenone core functions as a Michael acceptor, a class of compounds known to react with biological nucleophiles via a conjugate addition reaction. frontiersin.orgresearchgate.net The thiol group of cysteine is a particularly strong nucleophile for this type of reaction, leading to the formation of a covalent bond. nih.gov Other nucleophilic residues, such as the imidazole (B134444) ring of histidine and the ε-amino group of lysine, could also potentially react, albeit likely at a slower rate. oup.com The formation of these covalent adducts can lead to significant alterations in protein structure and function, including enzyme inhibition and disruption of protein-protein interactions. researchgate.net

Table 2: Predicted Reactivity of this compound with Nucleophilic Amino Acids

Amino Acid Nucleophilic Group Predicted Reaction Type of Adduct
Cysteine Thiol (-SH) High Covalent (Thioether)
Histidine Imidazole ring Moderate Covalent
Lysine ε-amino (-NH2) Moderate Covalent

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Mechanisms

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like this compound influences its biological activity. For this compound, SAR would focus on how modifications to the dichloroacetyl group and the cyclohexenone ring affect its interactions with molecular targets.

For the dichloroacetyl moiety, the presence of two chlorine atoms significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a non-halogenated acetyl group. nih.gov Altering the halogen atoms (e.g., to bromine) or their number would likely modulate the reactivity and selectivity of the compound. nih.gov

In the cyclohexenone ring, the presence and position of substituents could influence both the steric accessibility and the electronic properties of the Michael acceptor. Electron-withdrawing groups on the ring would be expected to increase the electrophilicity of the β-carbon, potentially leading to a higher rate of covalent modification. Conversely, bulky substituents near the reactive sites could hinder the approach of a nucleophile from a target protein, thereby reducing reactivity.

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interactions between a small molecule and its protein target. nih.govrsc.org

Molecular docking could be employed to predict the preferred binding orientation of this compound within the active or allosteric site of a target protein. biointerfaceresearch.commdpi.com Such studies would likely indicate that the compound orients itself to position one of its electrophilic centers in close proximity to a nucleophilic residue, such as a cysteine.

Molecular dynamics simulations can provide a more dynamic picture of the ligand-target complex, illustrating the conformational changes that may occur upon binding and during the formation of a covalent bond. nih.govuzh.ch For a covalent inhibitor like this compound, specialized MD simulation protocols would be necessary to model the formation of the covalent adduct and to assess the stability of the resulting modified protein. reddit.com These simulations could also help to elucidate the role of non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, in the initial binding and orientation of the molecule prior to the covalent reaction. nih.gov

Cellular Pathway Investigation in Isolated Cell Lines (excluding in vivo studies, human trials, or direct therapeutic claims)

Mechanisms of Action at a Cellular Level (e.g., cell cycle modulation, apoptosis pathways)

There is no available research data detailing how this compound may modulate the cell cycle or induce apoptosis in isolated cell lines. Scientific studies investigating its interaction with key cellular components such as cyclins, cyclin-dependent kinases (CDKs), or caspases have not been published.

Biotransformation Studies in vitro

No in vitro studies have been documented that investigate the biotransformation of this compound. Research on its metabolic fate in systems such as liver microsomes or S9 fractions, which would identify potential metabolites and metabolic pathways, is not present in the public domain.

Future Research Directions and Challenges for 6 Dichloroacetyl Cyclohex 2 En 1 One

Development of Novel and Efficient Synthetic Pathways

The current synthesis of 6-(dichloroacetyl)cyclohex-2-en-1-one generally involves the reaction of cyclohexenones with reagents like dichloroacetyl chloride. vulcanchem.com While effective, future research should focus on developing more innovative and efficient synthetic strategies. Modern organic synthesis offers several avenues for improvement, including one-pot reactions that combine multiple steps to increase efficiency and reduce waste. nih.govresearchgate.net

Exploring catalytic methods is a promising direction. For instance, palladium-catalyzed dehydrogenation of the corresponding saturated ketone could offer an alternative route. organic-chemistry.org Additionally, visible-light-driven photoredox catalysis presents a mild and efficient method for constructing cyclohexene (B86901) derivatives that could be adapted for this specific molecule. acs.org The development of diastereoselective and enantioselective synthetic methods would be a significant advancement, providing access to stereochemically pure versions of the compound for specialized applications.

Table 1: Potential Modern Synthetic Approaches

Synthetic Strategy Potential Advantage Relevant Research Area
One-Pot Synthesis Increased efficiency, reduced waste, shorter reaction times. nih.gov Process Chemistry
Catalytic Dehydrogenation Use of milder conditions and readily available precursors. organic-chemistry.org Organometallic Catalysis
Photoredox Catalysis High efficiency and regioselectivity under mild conditions. acs.org Green Chemistry
Asymmetric Synthesis Access to enantiomerically pure compounds for chiral applications. nih.gov Stereoselective Synthesis

Exploration of Uncharted Chemical Reactivity and Catalysis

The chemical reactivity of this compound is largely dictated by its two key functional groups: the α,β-unsaturated ketone (enone) and the dichloroacetyl moiety. The enone system is a classic Michael acceptor, making it susceptible to nucleophilic addition at the β-position. uic.edu The carbonyl groups and the carbon-chlorine bonds provide additional sites for chemical transformation.

Future research should systematically explore its reactions with a diverse range of nucleophiles, electrophiles, and radical species. For example, its reaction with glutathione (B108866) has been shown in related cyclohexene structures to proceed via nucleophilic substitution, a pathway that could be relevant for this compound as well. nih.gov Investigating its utility in cycloaddition reactions, such as the Diels-Alder reaction, could lead to the synthesis of complex polycyclic systems. uic.edu Furthermore, the compound itself or its derivatives could serve as ligands or catalysts in organic reactions. The presence of multiple coordination sites (carbonyl oxygens) suggests potential applications in transition-metal catalysis. researchgate.net

Integration of Advanced Computational Methods with Experimental Studies

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, complementing experimental work. sebhau.edu.ly For this compound, quantum mechanics calculations could be employed to study its molecular structure, electronic properties, and spectroscopic signatures (IR, NMR). sebhau.edu.ly

These computational models can predict the most likely sites for nucleophilic or electrophilic attack, guiding the design of new reactions. sebhau.edu.ly By simulating reaction mechanisms and transition states, researchers can gain a deeper understanding of the compound's reactivity and selectivity. This synergy between computational prediction and experimental validation can accelerate the discovery of new transformations and applications for this molecule.

Design and Synthesis of Derivatives for Targeted Molecular Probes

The cyclohexenone core is a scaffold found in numerous biologically active compounds. researchgate.netazjm.org The reactivity of this compound makes it an attractive starting point for the synthesis of a library of derivatives with potential biological applications. The dichloroacetyl group can be modified, and various substituents can be introduced onto the cyclohexenone ring to modulate the molecule's properties.

A key research direction is the design of these derivatives as targeted molecular probes. The electrophilic nature of the cyclohexene ring suggests it could covalently bind to nucleophilic residues in biomolecules, such as cysteine or lysine (B10760008) residues in proteins. nih.gov This property could be harnessed to design probes for specific enzymes or receptors. By attaching fluorescent tags or other reporter groups, these derivatives could be used to visualize and study biological processes, contributing to the field of chemical biology.

Addressing Challenges in Scalability for Academic Research

Transitioning a chemical synthesis from a small laboratory scale (milligrams) to a larger scale (grams or kilograms) suitable for extensive academic investigation presents numerous challenges. chemtek.co.innih.gov Processes that work perfectly in a small flask may become problematic at a larger scale due to issues with heat transfer, mixing, and reagent addition. chemtek.co.inlabmanager.com Exothermic reactions, in particular, can become dangerous if not properly controlled. chemtek.co.in

For a molecule like this compound, scalability challenges may include:

Reagent Cost and Availability : The cost and bulk availability of starting materials and reagents can become limiting factors. uk-cpi.com

Process Safety : The scale-up of reactions involving reactive intermediates or exothermic steps requires careful safety assessment. drugdiscoverytrends.com

Purification : Purification methods like column chromatography, common in the lab, are often impractical for large quantities. Developing robust crystallization or distillation procedures is crucial. chemtek.co.in

Reproducibility : Ensuring consistent yield, purity, and particle size (polymorphism) across different batches is a significant hurdle. chemtek.co.indrugdiscoverytrends.com

Future research must consider these factors early in the development of synthetic routes to ensure that sufficient quantities of the compound can be produced for in-depth studies. nih.gov

Table 2: Key Scalability Considerations

Challenge Description Potential Mitigation Strategy
Heat Management Exothermic reactions can be difficult to control on a larger scale. labmanager.com Use of jacketed reactors, controlled addition of reagents.
Reagent Handling Medicinal chemistry routes may use expensive or hazardous reagents unsuitable for scale-up. chemtek.co.in Develop catalytic routes, select more traditional and robust reagents. chemtek.co.indrugdiscoverytrends.com
Product Isolation Lab-scale purification may not be viable for larger quantities. chemtek.co.in Develop scalable crystallization or distillation protocols.
Consistency Variations in particle size and polymorphic form can affect product properties. drugdiscoverytrends.com Controlled crystallization processes to ensure consistent product form.

Interdisciplinary Research Opportunities

The multifaceted nature of this compound opens up numerous opportunities for interdisciplinary collaboration.

Chemistry and Biology : Synthetic chemists can collaborate with biochemists and cell biologists to design and test derivatives as enzyme inhibitors or molecular probes for studying cellular pathways. researchgate.net

Chemistry and Materials Science : The compound could be explored as a monomer or cross-linking agent for the development of new polymers with unique properties. Its functional groups could be used to anchor the molecule to surfaces, creating functionalized materials.

Chemistry and Environmental Science : Research could focus on developing environmentally benign synthetic routes using green solvents and catalysts, contributing to sustainable chemistry. nih.govuk-cpi.com

Such collaborations are essential to fully realize the scientific potential of this compound, translating fundamental chemical discoveries into practical applications across various scientific fields.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.